DOTA di(tBu)ester

Catalog No.
S6621474
CAS No.
913542-71-9
M.F
C24H44N4O8
M. Wt
516.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DOTA di(tBu)ester

CAS Number

913542-71-9

Product Name

DOTA di(tBu)ester

IUPAC Name

2-[7-(carboxymethyl)-4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C24H44N4O8

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C24H44N4O8/c1-23(2,3)35-21(33)17-27-11-7-25(15-19(29)30)9-13-28(18-22(34)36-24(4,5)6)14-10-26(8-12-27)16-20(31)32/h7-18H2,1-6H3,(H,29,30)(H,31,32)

InChI Key

WRUJMBQKNNMUAY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)OC(C)(C)C)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)OC(C)(C)C)CC(=O)O

Bioconjugation Agent

DOTA di(tBu)ester functions as a bioconjugation agent. It possesses a unique structure with two important features:

  • DOTA chelator: This part of the molecule can bind metal ions like gadolinium or radiometals (). This ability allows researchers to attach these metals to biomolecules like peptides or antibodies.
  • tBu ester protecting groups: These groups shield the remaining carboxylic acid functionalities on the DOTA molecule. This makes the DOTA chelator selective towards primary amines, a specific functional group found in many biomolecules ().

By reacting the primary amine on a biomolecule with the DOTA di(tBu)ester, researchers can create a stable chemical bond between the biomolecule and the DOTA chelator. This conjugation strategy enables various research applications.

Radiolabeling for Imaging and Therapy

One key application of DOTA di(tBu)ester conjugated biomolecules is radiolabeling. Researchers can attach radioisotopes like ⁶⁴Cu or ¹¹¹In to the DOTA chelator, creating radiolabeled biomolecules. These radiolabeled probes can then be used for:

  • Molecular imaging: Techniques like PET (Positron Emission Tomography) can detect the radioisotope within the body, allowing researchers to visualize the distribution and targeting of the biomolecule in living subjects (). This is valuable for studying biological processes and diagnosing diseases.
  • Targeted Radionuclide Therapy: By attaching therapeutic radioisotopes to biomolecules, researchers can develop targeted therapies for cancer and other diseases. The radioisotope delivers localized radiation to diseased cells while minimizing damage to healthy tissues ().

Development of Contrast Agents for MRI

Another application of DOTA di(tBu)ester is in the development of contrast agents for Magnetic Resonance Imaging (MRI). By conjugating DOTA di(tBu)ester to specific molecules that target particular tissues, researchers can create MRI contrast agents that enhance the visibility of those tissues during scans (). This can improve the diagnostic capabilities of MRI in various medical applications.

DOTA di(tBu)ester, also known as 2,2′-(4,10-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid, is a derivative of the well-known chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This compound features two tert-butyl ester groups attached to the carboxylic acid functionalities of the DOTA structure. The presence of these ester groups enhances the compound's stability and solubility in organic solvents while allowing for potential hydrolysis under specific conditions to release free carboxylic acids that can participate in further

Primarily involving the cleavage of its tert-butyl ester groups. The removal of these groups typically occurs through hydrolysis or under acidic conditions using trifluoroacetic acid (TFA), leading to the formation of the corresponding DOTA derivative with free carboxylic acid functionalities. This reaction is crucial for preparing reactive intermediates that can be used in conjugation with biomolecules or metal ions for imaging and therapeutic applications .

DOTA di(tBu)ester exhibits significant biological activity due to its ability to chelate metal ions tightly. This property makes it valuable in medical diagnostics and radiopharmaceuticals. The compound can be used to label biomolecules for imaging purposes in nuclear medicine, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Its derivatives have been explored for tumor targeting and therapy due to their favorable pharmacokinetics and bio-compatibility .

The synthesis of DOTA di(tBu)ester can be achieved through several methods:

  • Direct Esterification: This method involves reacting DOTA with tert-butyl alcohol in the presence of an acid catalyst to form the di(tBu)ester.
  • Protective Group Strategy: In this approach, the carboxylic acid groups of DOTA are first protected as tert-butyl esters before undergoing further functionalization.
  • Hydrolysis: The tert-butyl esters can be selectively hydrolyzed under controlled conditions to yield the desired reactive species .

Recent studies have reported improved synthesis routes that enhance yield and reduce costs by optimizing reaction conditions and using alternative solvents such as dioxane and water mixtures .

DOTA di(tBu)ester has several important applications:

  • Radiopharmaceuticals: Used as a chelating agent for radiolabeling biomolecules for imaging applications.
  • Targeted Therapy: Its derivatives are being explored for targeted drug delivery systems in cancer therapy.
  • Bioconjugation: The compound serves as a reactive scaffold for conjugating various biomolecules, enhancing their stability and specificity .

DOTA di(tBu)ester shares structural similarities with several other compounds in the DOTA family. Here are a few notable examples:

Compound NameChemical Structure DescriptionUnique Features
DOTA (1,4,7,10-tetraazacyclododecane)Base structure without protective groupsStrong chelation properties
DOTA-tris(tert-butyl ester)Contains three tert-butyl ester groupsMore stable than DOTA due to additional protective groups
Propargyl-DOTA-tris(tert-butyl ester)Contains propargyl group for “Click” chemistryEnables bioconjugation through click reactions
2-Aminoethyl-mono-amide-DOTA-tris(tert-butyl ester)Features an aminoethyl linkerUseful in tumor pretargeting strategies

DOTA di(tBu)ester is unique due to its specific arrangement of two tert-butyl esters which allows for enhanced solubility and stability while retaining reactivity necessary for biological applications. Its design facilitates easy modification and conjugation with other biomolecules compared to its counterparts that may have more complex or less stable structures .

XLogP3

-3.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

516.31591437 g/mol

Monoisotopic Mass

516.31591437 g/mol

Heavy Atom Count

36

Dates

Modify: 2023-11-23

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